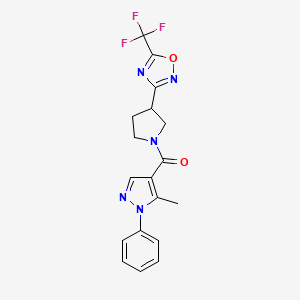
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic components. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazole and methanone groups have been synthesized and studied for various properties and potential applications in medicine and materials science.
Synthesis Analysis
The synthesis of related compounds involves the use of polyethylene glycol-400 (PEG-400) and acetic acid as a reaction medium, which offers a greener alternative to traditional solvents. This method has been applied to synthesize (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM), which shares the pyrazole and methanone groups with the compound of interest . Another related compound, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, was synthesized as a bioisostere for an aldose reductase inhibitor, indicating the potential for such compounds in drug development .
Molecular Structure Analysis
The molecular structure of DPPPM was analyzed using density functional theory (DFT) with B3LYP hybrid functional and 6-311++G(d,p) basis set, revealing non-planar geometry and C1 point group symmetry . Such computational studies are essential for understanding the three-dimensional conformation and electronic distribution within the molecule, which are critical factors in determining its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various studies. For instance, the frontier molecular orbital analysis, molecular electrostatic potential (MESP), and global chemical reactivity parameters for DPPPM were reported, providing insights into the molecule's stability and reactivity . These parameters are crucial for predicting how the compound might interact with other molecules, which is valuable for drug design and materials science applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as UV-Vis, IR, NMR, and mass spectrometry. For example, the UV-Visible absorption results for DPPPM were obtained both experimentally and theoretically, showing good agreement and indicating the influence of solvent polarity on absorption wavelengths . These properties are indicative of how the compound might behave under different conditions and can inform its potential uses.
Aplicaciones Científicas De Investigación
Heterocyclic Analogue Synthesis and Structural Analysis
Research has demonstrated the synthesis of isomorphous structures with similar complex heterocyclic frameworks, illustrating the chlorine-methyl (Cl-Me) exchange rule. These studies highlight the significance of extensive disorder in crystal structures, which may impact the detection of isomorphism during data-mining procedures. This indicates a potential application in the development of novel heterocyclic compounds and the exploration of their structural properties, contributing to the fields of crystallography and materials science (V. Rajni Swamy et al., 2013).
Antimicrobial Activity
The synthesis of certain pyrazoline derivatives has been explored for their antimicrobial activity. These studies involved the condensation of chalcones with isoniazid, resulting in compounds that exhibited good antimicrobial activity comparable to standard drugs. This suggests a potential application in the discovery of new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial strains (Satyender Kumar et al., 2012).
Crystal Structure Determination
The synthesis and structural determination of compounds with similar heterocyclic frameworks have been documented. The crystal structure of a specific compound was identified by X-ray diffraction, providing valuable information about its molecular configuration. This type of research is fundamental in the field of molecular design and drug development, enabling the rational design of compounds with desired biological activities (Ziqing Cao et al., 2010).
In Silico Drug-likeness and Microbial Investigation
Studies have synthesized and characterized compounds for their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. Such research underscores the importance of computational tools in predicting drug-likeness properties and the potential for discovering new antimicrobial agents, contributing to the ongoing need for effective treatments against infectious diseases (K. Pandya et al., 2019).
Microwave-Assisted Synthesis for Anti-inflammatory and Antibacterial Agents
The development of novel pyrazoline derivatives through microwave irradiation methods has been explored for their anti-inflammatory and antibacterial activities. This research highlights the efficiency of microwave-assisted synthesis in producing compounds with potential therapeutic applications, offering a more sustainable and efficient approach to drug discovery (P. Ravula et al., 2016).
Propiedades
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2/c1-11-14(9-22-26(11)13-5-3-2-4-6-13)16(27)25-8-7-12(10-25)15-23-17(28-24-15)18(19,20)21/h2-6,9,12H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNMSTNDNSIMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531108.png)
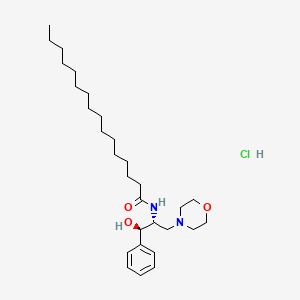
![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2531110.png)

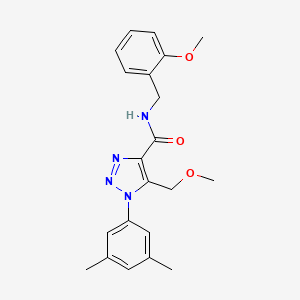
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2531117.png)
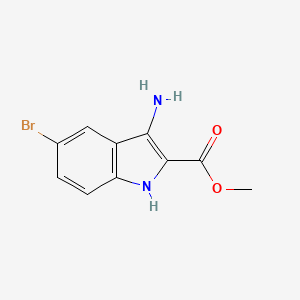
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531120.png)
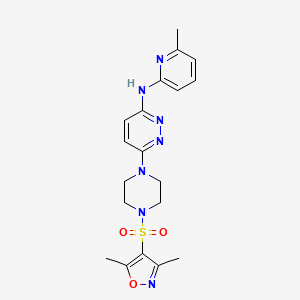
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2531124.png)
![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)
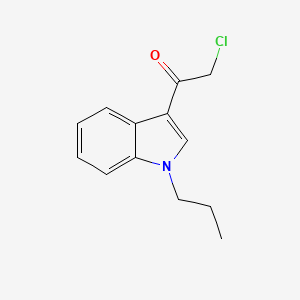
![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)
